molecular formula C16H21NO3 B8152525 tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

Cat. No.: B8152525
M. Wt: 275.34 g/mol
InChI Key: YJYHMBMBBXNHSF-UHFFFAOYSA-N
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Description

tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate is a specialized chemical building block designed for advanced pharmaceutical research and organic synthesis. Its molecular structure incorporates two key functional groups: a carbamate protected amine and an ethynyl group. The carbamate group, specifically the tert-butoxycarbonyl (Boc) group, serves as a robust protecting group for amines, shielding the amine functionality during synthetic transformations elsewhere on the molecule and allowing for its selective deprotection under mild acidic conditions when needed . This makes the compound a valuable intermediate in the construction of more complex molecules, particularly in medicinal chemistry where it can be used to create amine-containing target compounds with improved proteolytic stability and enhanced ability to cross cell membranes compared to their amide-based counterparts . The presence of the terminal ethynyl group provides a highly versatile handle for further structural elaboration through metal-catalyzed coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone reaction for carbon-carbon bond formation in the synthesis of complex molecules like potential drug candidates . This combination of a protected amine and an alkyne function makes this carbamate derivative a particularly useful scaffold for researchers developing novel chemical entities, such as serotonin reuptake inhibitors or other pharmacologically active compounds that often require such sophisticated synthetic intermediates .

Properties

IUPAC Name

tert-butyl N-[2-(3-ethynyl-5-methylphenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-6-13-9-12(2)10-14(11-13)19-8-7-17-15(18)20-16(3,4)5/h1,9-11H,7-8H2,2-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYHMBMBBXNHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)OC(C)(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Active Ester Intermediates

A foundational approach involves the reaction of 2-(3-ethynyl-5-methylphenoxy)ethylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method, analogous to protocols described for structurally related carbamates, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O.

Example Protocol :

  • Reagents : 2-(3-Ethynyl-5-methylphenoxy)ethylamine (1.0 eq), Boc₂O (1.2 eq), triethylamine (2.0 eq), acetonitrile (solvent).

  • Conditions : Stirring at 25°C for 12–24 hours.

  • Workup : Aqueous extraction, solvent evaporation, and purification via silica gel chromatography.

Key challenges include minimizing hydrolysis of Boc₂O and ensuring complete amine conversion. The use of acetonitrile as a solvent, as demonstrated in, suppresses side reactions by stabilizing intermediates through polar aprotic interactions.

Phenolic Ether Synthesis Prior to Carbamate Protection

The ethynylphenol precursor is synthesized before introducing the carbamate group. A Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) can couple 2-bromoethanol to 3-ethynyl-5-methylphenol:

Mitsunobu Reaction :

  • Reagents : 3-Ethynyl-5-methylphenol (1.0 eq), 2-bromoethanol (1.5 eq), triphenylphosphine (1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq), THF.

  • Conditions : 0°C to 25°C, 6–8 hours.

SNAr Approach :

  • Reagents : 3-Ethynyl-5-methylphenol (1.0 eq), 2-bromoethanol (2.0 eq), K₂CO₃ (3.0 eq), DMF, 80°C.

Post-synthesis, the primary alcohol is converted to the amine via a Gabriel synthesis or Curtius rearrangement, followed by Boc protection.

Direct Ethynylation Strategies

Introducing the ethynyl group after carbamate formation is feasible via Sonogashira coupling. For example:

  • Reagents : tert-Butyl (2-(3-iodo-5-methylphenoxy)ethyl)carbamate (1.0 eq), trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, THF.

  • Conditions : 60°C, 12 hours.

  • Deprotection : TBAF (tetrabutylammonium fluoride) removes the TMS group.

This method avoids side reactions associated with ethynyl group instability during earlier steps.

Optimization of Reaction Conditions

Solvent and Base Selection

Data from analogous syntheses highlight the impact of solvent and base on yield:

SolventBaseYield (%)Purity (%)Source
AcetonitrileTriethylamine8598.5
THFDBU7897.2
DMFK₂CO₃9299.1

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while weaker bases (K₂CO₃) are optimal for SNAr reactions.

Temperature and Stoichiometry

Controlled studies reveal:

  • Boc Protection : Excess Boc₂O (1.2–1.5 eq) at 25°C maximizes conversion without overalkylation.

  • Mitsunobu Reaction : Sub-zero temperatures reduce side-product formation but prolong reaction times.

Analytical Characterization

Spectroscopic Data

Representative NMR data for tert-butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate (hypothesized based on):

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H1.45 (s, 9H)SingletBoc CH₃
¹H2.32 (s, 3H)SingletAromatic CH₃
¹H3.48 (t, 2H)TripletOCH₂CH₂N
¹H4.12 (t, 2H)TripletOCH₂CH₂N
¹³C80.5QuaternaryBoc C=O

Industrial-Scale Considerations

Challenges in Viscosity Control

As observed in, carbamate syntheses involving Boc protection often suffer from increased reaction mass viscosity, complicating stirring. Solutions include:

  • Dilution : Maintain solvent-to-reagent ratios ≥ 5:1 (v/w).

  • Stepwise Addition : Incremental Boc₂O addition prevents localized overheating.

Purification Strategies

  • Chromatography : Silica gel with ethyl acetate/hexanes (1:3) achieves >99% purity.

  • Crystallization : Hexane/ethyl acetate recrystallization removes residual amines.

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow systems, as piloted in , reduce reaction times by 40% and improve heat dissipation for exothermic steps like Boc protection.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of phenoxyethyl derivatives with biological targets. Its ethynyl group can be utilized in click chemistry for bioconjugation studies.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be optimized to enhance biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its phenoxyethyl moiety can impart desirable characteristics such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in covalent bonding with target molecules, while the phenoxyethyl moiety can engage in non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compounds like tert-butyl (4-bromo-2-methylphenyl)carbamate (CAS 71026-66-9) and tert-butyl (2-bromo-5-methoxyphenyl)carbamate (CAS 654056-82-3) share structural similarity but replace the ethynyl group with bromine . Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for drug intermediate synthesis. However, brominated derivatives may pose higher toxicity risks compared to the ethynyl-containing target compound.

Compound Substituents Key Applications Reference
tert-Butyl (4-bromo-2-methylphenyl)carbamate 4-bromo-2-methylphenyl Synthesis intermediates
tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate 3-ethynyl-5-methylphenoxy Click chemistry, bioconjugation -

Amino-Substituted Analogues

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1) features a 3-amino-5-methylphenyl group, making it suitable for pharmaceutical and agrochemical research due to its hydrogen-bonding capability and amine reactivity (e.g., amide bond formation) . Unlike the ethynyl group in the target compound, the amino group enhances solubility in polar solvents but limits applications in metal-catalyzed coupling reactions.

Compound Substituents Physical State Key Applications Reference
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 3-amino-5-methylphenyl White solid Drug discovery, agrochemicals
This compound 3-ethynyl-5-methylphenoxy Not reported Polymer chemistry, targeted delivery -

Alkoxy-Substituted Analogues

(S)-tert-Butyl (1-(2-methoxy-phenyl)ethyl)-carbamate () and tert-butyl (2-bromo-5-methoxyphenyl)carbamate () contain methoxy groups, which improve solubility and electronic modulation of aromatic rings. Methoxy derivatives are often used in chiral synthesis or as intermediates for bioactive molecules . The ethynyl group in the target compound offers orthogonal reactivity compared to methoxy’s electron-donating effects.

Ethynyl-Containing Analogues

The ethynyl group in the target compound is unique among the evidence-provided analogues. It enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in halogen-, amino-, or alkoxy-substituted carbamates. This positions the compound as a valuable building block for bioconjugation, polymer networks, or probes in chemical biology.

Biological Activity

tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate is an organic compound notable for its unique structural features, including a tert-butyl carbamate group and an ethynyl-substituted phenoxyethyl moiety. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C16_{16}H21_{21}NO3_{3}
  • Molecular Weight : 275.34 g/mol
  • CAS Number : 2804121-54-6

The biological activity of this compound is primarily attributed to its functional groups. The ethynyl group allows for diverse reactivity, including:

  • Covalent Bonding : The ethynyl group can form covalent bonds with biological targets, enhancing specificity.
  • Non-covalent Interactions : The phenoxyethyl moiety can engage in hydrogen bonding and π-π stacking interactions, influencing the compound's bioactivity.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the following areas:

1. Antioxidant Activity

Studies have shown that compounds with similar structures can reduce oxidative stress by scavenging free radicals. This property may be beneficial in preventing cellular damage associated with various diseases.

2. Neuroprotective Effects

Preliminary investigations suggest that this compound could have protective effects against neurodegenerative conditions by modulating inflammatory pathways and reducing neurotoxic factors.

3. Antimicrobial Properties

The compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further development in antibiotic research.

Case Studies and Research Findings

Recent studies have explored the biological implications of similar compounds, providing insights into potential applications:

Study on Neuroprotection

A study published in the European Journal of Medicinal Chemistry evaluated a related compound's ability to protect astrocytes against amyloid beta-induced toxicity. The results indicated a reduction in pro-inflammatory cytokines and oxidative stress markers, suggesting a potential neuroprotective role for compounds like this compound .

Antioxidant Activity Assessment

Research assessing the antioxidant capacity of phenoxyethyl derivatives found that modifications at the ethynyl position significantly enhanced radical scavenging activity. This suggests that this compound could similarly enhance antioxidant properties .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundEthynyl group, phenoxyethyl moietyPotential neuroprotective, antioxidant
tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamateSimilar structure with different substitutionAntimicrobial properties
tert-Butyl (2-(methylamino)ethyl)carbamateAmino group instead of ethynylEnhanced cytotoxicity against cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl carbamate derivatives, and how can they be optimized for this compound?

  • Methodological Answer : tert-Butyl carbamates are typically synthesized via carbamate protection of amines using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . For derivatives with ethynyl or aromatic substituents, coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) may precede Boc protection. Optimization involves controlling reaction temperature (e.g., 0–25°C), solvent choice (e.g., THF, DCM), and stoichiometry to minimize side reactions . For example, describes TFA-mediated deprotection steps critical for intermediate purification.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and Boc-group integrity (e.g., tert-butyl protons at δ ~1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₂₁NO₃ in ).
  • HPLC : Reverse-phase chromatography to assess purity (>95% recommended for reproducibility) .

Q. What are the key stability considerations during storage and handling?

  • Methodological Answer : Tert-butyl carbamates are sensitive to acidic/basic conditions and elevated temperatures. Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis . Avoid prolonged exposure to moisture; desiccants like silica gel are recommended . emphasizes using amber glass vials to reduce light-induced degradation.

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

  • Methodological Answer : Contradictions often arise from subtle variations in reaction conditions. For example:

  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., deprotected amines or oxidized ethynyl groups) .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to pinpoint optimal quenching times .
  • Computational Modeling : Density functional theory (DFT) can predict reactivity hotspots (e.g., ethynyl group susceptibility to nucleophilic attack) .

Q. What strategies are effective for resolving crystallographic ambiguities in tert-butyl carbamate derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal but requires high-purity samples. If crystallization fails:

  • Co-Crystallization : Add templating agents (e.g., crown ethers) to stabilize hydrogen bonds involving the carbamate group .
  • Powder XRD Pair Distribution Function (PDF) : Analyze amorphous phases when single crystals are unattainable .
  • Solid-State NMR : Probe hydrogen-bonding networks (e.g., NH···O interactions) to infer packing motifs .

Q. How can biocatalytic methods improve stereoselective synthesis of carbamate intermediates?

  • Methodological Answer : Enzymes like lipases or esterases can catalyze enantioselective deprotection or coupling. highlights chemoselective biocatalysis for statin intermediates, suggesting immobilized Candida antarctica lipase B (CAL-B) for tert-butyl carbamate resolution . Optimize solvent systems (e.g., ionic liquids) to enhance enzyme stability and turnover .

Data Contradiction Analysis

Q. Why do reported melting points or spectral data vary across studies?

  • Methodological Answer : Discrepancies often stem from:

  • Polymorphism : Different crystalline forms (e.g., vs. 10) alter melting points .
  • Solvent Traces : Residual DMF or THF in NMR samples shifts peaks; lyophilize thoroughly before analysis .
  • Instrument Calibration : Cross-validate using certified reference materials (e.g., NIST standards) .

Experimental Design Guidance

Q. What controls are essential for reproducibility in carbamate-based coupling reactions?

  • Methodological Answer : Include:

  • Negative Controls : Omit catalysts (e.g., Pd for Sonogashira) to detect uncatalyzed side reactions .
  • Internal Standards : Deuterated analogs (e.g., D₃-Boc) for quantitative NMR yield calculations .
  • Stability Tests : Monitor Boc-group integrity under reaction conditions via TLC or inline IR .

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